molecular formula C16H24O2 B14836653 2-(Cyclohexylmethyl)-3-isopropoxyphenol

2-(Cyclohexylmethyl)-3-isopropoxyphenol

Cat. No.: B14836653
M. Wt: 248.36 g/mol
InChI Key: DAHXHZROYHPEDE-UHFFFAOYSA-N
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Description

2-(Cyclohexylmethyl)-3-isopropoxyphenol is a synthetic phenolic derivative of the flavonoid luteolin, characterized by a cyclohexylmethyl substituent at position 2 and an isopropoxy group at position 3 of the phenolic ring. This compound has garnered attention for its enhanced inhibitory activity against bacterial neuraminidase (BNA), a critical enzyme in microbial pathogenesis. Structural modifications to the parent flavonoid scaffold, particularly alkyl substitutions, have been shown to significantly amplify its bioactivity .

Properties

Molecular Formula

C16H24O2

Molecular Weight

248.36 g/mol

IUPAC Name

2-(cyclohexylmethyl)-3-propan-2-yloxyphenol

InChI

InChI=1S/C16H24O2/c1-12(2)18-16-10-6-9-15(17)14(16)11-13-7-4-3-5-8-13/h6,9-10,12-13,17H,3-5,7-8,11H2,1-2H3

InChI Key

DAHXHZROYHPEDE-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=CC(=C1CC2CCCCC2)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclohexylmethyl)-3-isopropoxyphenol can be achieved through several methods. One common approach is the Williamson Ether Synthesis, which involves the reaction of an alkoxide with an alkyl halide. In this case, the phenol derivative is first converted to its corresponding alkoxide using a strong base like sodium hydride. This alkoxide then reacts with an isopropyl halide to form the desired ether .

Industrial Production Methods

Industrial production of this compound typically involves large-scale Williamson Ether Synthesis. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(Cyclohexylmethyl)-3-isopropoxyphenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinones, cyclohexylmethyl derivatives, and various substituted phenols, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(Cyclohexylmethyl)-3-isopropoxyphenol has several applications in scientific research:

    Chemistry: It is used as a precursor for synthesizing more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-(Cyclohexylmethyl)-3-isopropoxyphenol exerts its effects involves interactions with various molecular targets. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, influencing pathways related to oxidative stress and cellular signaling .

Comparison with Similar Compounds

Potency Enhancement via Cyclohexylmethyl Substitution

The cyclohexylmethyl group at position C6 (or analogous positions depending on flavonoid numbering) is identified as a critical determinant of BNA inhibition. For example:

  • This compound (compound 1): IC50 = 0.05 µM, demonstrating an 88-fold increase in potency compared to luteolin .
  • Eriodyctiol (parent compound): IC50 = 17.8 µM.
  • Cyclohexylmethyl-substituted eriodyctiol derivative (compound 2): IC50 = 0.07 µM, showing a 254-fold improvement in activity .

This stark contrast underscores the role of hydrophobic alkyl groups in enhancing binding affinity to BNA, likely through improved van der Waals interactions or steric stabilization.

Impact of Cyclized Substituents

Derivatives with cyclized substituents (e.g., fused rings formed via reactions involving C5-OH or C7-OH groups) exhibit moderate activity improvements but are less potent than cyclohexylmethyl-substituted analogs:

Compound Structural Modification IC50 (µM) Relative Potency vs Parent
Luteolin None (Parent) 4.4 1x
Compound 3 Cyclohexylmethyl cyclized (C5-OH) 0.28 ~15.7x vs luteolin
Compound 5 Cyclohexylmethyl cyclized (C7-OH) 0.14 ~31.4x vs luteolin
Compound 6 Cyclohexylmethyl cyclized (C5/C7-OH) 0.35 ~12.6x vs luteolin

Cyclization introduces conformational rigidity, which may partially enhance target engagement but fails to match the potency of the unmodified cyclohexylmethyl group due to reduced flexibility or suboptimal spatial alignment .

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